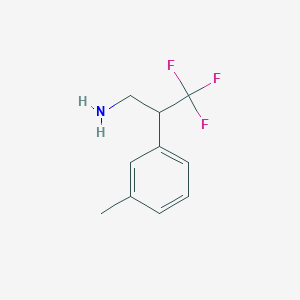

3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine

Description

Significance of Fluorinated Organic Compounds in Contemporary Synthetic Chemistry

The introduction of fluorine into organic molecules profoundly alters their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds. acs.orgresearchgate.net Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and alter electronic properties, all of which are critical parameters in molecular design. researchgate.net These modifications can lead to enhanced bioavailability and lipophilicity of drug candidates, making fluorination a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. chemsrc.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. acs.org

Fundamental Role of Amine Functionality in Organic Molecular Design

Amines are fundamental building blocks in organic chemistry, characterized by a nitrogen atom with a lone pair of electrons. nih.gov This feature renders them basic and nucleophilic, allowing them to participate in a vast array of chemical reactions and to serve as crucial binding elements in biological systems. The amine functional group is a common feature in a wide range of pharmaceuticals and bioactive molecules, where it often plays a key role in molecular interactions, such as hydrogen bonding with protein targets. nih.gov Furthermore, the amine group serves as a versatile synthetic handle, enabling the construction of more complex molecular architectures through reactions like amidation, alkylation, and reductive amination. libretexts.org The ability to functionalize surfaces and polymers with amines is also critical in materials science for applications ranging from carbon dioxide capture to water treatment. duke.eduorganic-chemistry.org

Overview of Current Research Trajectories in α-Trifluoromethylated Amine Synthesis and Utility

Within the family of fluorinated amines, α-trifluoromethylated amines—compounds bearing a CF₃ group on the carbon adjacent to the amine nitrogen—are of particular importance. The trifluoromethyl group (CF₃) is a highly valued substituent in medicinal chemistry, often acting as a bioisostere for other groups, like a methyl or isopropyl group, while being significantly more resistant to metabolic degradation. Specifically, the α-trifluoromethylamino moiety can serve as a proteolysis-resistant surrogate for an amide linkage in peptides.

Current research is heavily focused on developing efficient and stereoselective methods for the synthesis of these valuable compounds. acs.orgresearchgate.net Key strategies include the nucleophilic trifluoromethylation of imines, the reduction of α-trifluoromethyl ketimines, and biocatalytic approaches. acs.orgresearchgate.net The resulting chiral α-trifluoromethylated amines are highly sought-after building blocks for creating advanced pharmaceutical intermediates and bioactive molecules with potentially enhanced potency and improved pharmacokinetic profiles. acs.org

Positioning 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine within Advanced Fluorinated Amine Research

The specific compound, 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, embodies the structural features at the heart of current research in advanced fluorinated amines. It is a primary amine with a trifluoromethyl group at the α-position and an aromatic (meta-tolyl) group on the same carbon, making it a chiral α-trifluoromethyl benzylic amine.

While specific research and application data for this particular molecule are not widely available in peer-reviewed literature, its structure suggests significant potential as a building block in medicinal chemistry and drug discovery. The combination of the metabolically stable trifluoromethyl group and the versatile primary amine functionality on a chiral scaffold makes it an attractive candidate for incorporation into novel therapeutic agents. It represents a class of compounds that researchers are actively exploring for applications where enhanced stability, lipophilicity, and specific conformational preferences are desired to optimize biological activity. Its synthesis would likely draw upon the modern synthetic methodologies developed for α-trifluoromethylated amines, and its value would lie in its potential use as a key fragment in the assembly of more complex, high-value molecules.

Data Tables

Table 1: Physicochemical Properties of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine

| Property | Value |

|---|---|

| CAS Number | 1368363-48-7 |

| Molecular Formula | C₁₀H₁₂F₃N |

| Molecular Weight | 203.20 g/mol |

| Structure | A primary amine with a trifluoromethyl group and a meta-tolyl group attached to the α-carbon. |

Table 2: General Effects of Fluorine Substitution in Organic Molecules

| Property Affected | Consequence of Fluorination |

|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation. |

| Lipophilicity | Generally increased, which can improve membrane permeability and bioavailability. |

| Acidity/Basicity | pKa of nearby functional groups can be significantly altered due to fluorine's strong electron-withdrawing effect. |

| Binding Affinity | Can enhance interactions with biological targets through favorable electrostatic interactions. |

| Conformation | Can influence the preferred shape of a molecule, which can be critical for biological activity. |

Structure

3D Structure

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

3,3,3-trifluoro-2-(3-methylphenyl)propan-1-amine |

InChI |

InChI=1S/C10H12F3N/c1-7-3-2-4-8(5-7)9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3 |

InChI Key |

MCYVPLUPNPMIQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,3 Trifluoro 2 M Tolyl Propan 1 Amine and Analogous Structures

Direct Synthesis Strategies

Direct synthesis strategies involve the concurrent formation of the amine functionality and the carbon skeleton. These methods are often convergent and offer efficient routes to the target molecules.

Catalytic Reductive Amination and Hydrogenation Approaches

Catalytic reductive amination and hydrogenation are powerful methods for the synthesis of amines from carbonyl compounds or imines. nih.govresearchgate.net

Reductive Amination of Aryl-Trifluoromethyl Ketones: A notable approach involves the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones. acs.orgnih.govresearchgate.net This method utilizes ammonium (B1175870) acetate (B1210297) as an inexpensive nitrogen source and hydrogen gas as the reductant. acs.orgnih.gov The reaction demonstrates broad substrate scope, tolerating various substituents on the aromatic ring, and provides primary α-(trifluoromethyl)arylmethylamines in high yields and excellent enantioselectivities. acs.orgnih.govresearchgate.net

| Catalyst System | Nitrogen Source | Reductant | Key Features |

| Ruthenium/Chiral Ligand | NH4OAc | H2 | High enantioselectivity, broad substrate scope, atom-economical. acs.orgnih.gov |

Asymmetric Hydrogenation of Trifluoromethylated Imines: The asymmetric hydrogenation of pre-formed trifluoromethylated imines is another effective strategy. nih.govresearchgate.netresearchgate.net Various chiral catalysts, including those based on palladium and iridium, have been developed for this transformation. nih.gov For instance, a Pd/Zn co-catalyzed asymmetric transfer hydrogenation of trifluoromethylated imines using methanol (B129727) as the hydrogen source has been shown to produce chiral α-trifluoromethylated amines in excellent yields and enantioselectivities. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol. nih.govnih.gov

| Catalyst System | Hydrogen Source | Substrate | Key Features |

| Pd/Zn with Chiral Ligand | Methanol | Trifluoromethyl Imines | High yields and enantioselectivities. researchgate.netresearchgate.net |

| Ru-based catalysts | Formic acid/triethylamine | N-diphenylphosphinyl imines | High efficiency for acyclic imines. researchgate.net |

| BINOL-derived boro-phosphate | Catecholborane | α-trifluoromethylated imines | Metal-free, mild conditions. acs.orgorganic-chemistry.org |

Aminofluorination of Activated Fluorinated Alkenes

The aminofluorination of alkenes provides a direct route to β-fluoroamines. When applied to activated fluorinated alkenes, such as α-(trifluoromethyl)styrenes, this method can yield α-(trifluoromethyl)amines. chemrxiv.orgrsc.orgnih.govrsc.org

A copper-catalyzed three-component aminofluorination of unactivated alkenes has been developed using N-bromodialkylamines as the amino source and a nucleophilic fluoride (B91410) source. nih.govresearchgate.net This approach offers excellent regio- and diastereoselectivity. nih.gov For activated alkenes like α-trifluoromethyl styrenes, an enantioselective intermolecular aminofluorination has been achieved using I(I)/I(III) catalysis, with nitriles serving as both the solvent and nucleophile in a Ritter-type reaction. chemrxiv.org Another method involves the use of Selectfluor as an electrophilic fluorine source and acetonitrile (B52724) as the nitrogen source for the aminofluorination of gem-difluoroalkenes to synthesize α-CF3 amines. rsc.org

| Alkene Substrate | Aminating Agent | Fluorinating Agent | Catalyst/Promoter | Key Features |

| Unactivated Alkenes | N-bromodialkylamines | Nucleophilic Fluoride | Copper catalyst | Excellent regio- and diastereoselectivity. nih.govresearchgate.net |

| α-Trifluoromethyl Styrenes | Nitriles (Ritter reaction) | Electrophilic Fluorine Source | Chiral Aryl Iodide Catalyst | High enantioselectivity. chemrxiv.org |

| gem-Difluoroalkenes | Acetonitrile | Selectfluor | Not specified | Synthesis of α-CF3 amines. rsc.org |

Palladium-Catalyzed Approaches for α-(Trifluoromethyl)arylmethylamine Construction

Palladium catalysis has emerged as a versatile tool for the synthesis of α-(trifluoromethyl)arylmethylamines. nih.govresearchgate.netacs.orgacs.orgthieme-connect.com A prominent method involves the palladium(II)-catalyzed addition of arylboroxines to trifluoromethylacetaldimines, which can be generated in situ from the corresponding N,O-acetals. nih.govresearchgate.netacs.orgacs.org This reaction, often employing a pyridine-oxazolidine (PyOX) ligand, proceeds with high enantioselectivity and tolerates a range of functional groups on the arylboroxine. nih.govresearchgate.net For electron-poor arylboroxines, the addition of an ammonium or silver salt can be crucial for promoting the reaction. researchgate.netacs.orgacs.org

| Palladium Catalyst | Ligand | Aryl Source | Imine Source | Key Features |

| Pd(OAc)2 or other Pd(II) sources | (S)-t-Bu-PyOX | Arylboroxines | Trifluoromethylacetaldimines (from N,O-acetals) | High enantioselectivity (up to 97% ee), good yields. nih.govresearchgate.netacs.orgacs.org |

Exploration of Multi-Component and Cascade Reaction Pathways

Multi-component and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining several transformations in a single operation.

Multi-Component Reactions: Three-component reactions have been developed for the synthesis of trifluoromethylated amines and their derivatives. acs.orgacs.orgresearchgate.netresearchgate.net For instance, an organocatalytic, three-component coupling of alkynyl boronates, trifluorodiazoethane, and ketones can produce chiral tertiary CF3-allenols. acs.org While not directly yielding the target amine, this demonstrates the potential of multi-component strategies in constructing complex trifluoromethylated molecules. Another example is a silver-catalyzed three-component reaction of aldehydes, amines, and trifluorodiazoethane to form trifluoromethylated 1,2,3-triazolines. researchgate.net

Cascade Reactions: Cascade reactions, where the product of one reaction is the substrate for the next in a single pot, have also been employed. acs.org A one-pot cascade trifluoromethylation/cyclization of tryptamine- and phenethylamine-derived imides using CF3TMS leads to α-trifluoromethylated amine derivatives. acs.org This process involves the formation of a hemiaminal intermediate followed by a methanesulfonic acid-mediated cyclization.

Strategic Trifluoromethylation Approaches

These strategies involve the introduction of the trifluoromethyl group onto a pre-existing molecular scaffold.

Nucleophilic Trifluoromethylation Protocols for Carbonyl Derivatives

Nucleophilic trifluoromethylation is a widely used method for introducing the CF3 group. This typically involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic carbonyl compound or an imine. researchgate.netacs.orgresearchgate.netsemanticscholar.org

The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) is a popular and versatile reagent for this purpose. sigmaaldrich.comenamine.netwikipedia.orgresearchgate.net It can react with imines, often activated with a sulfinyl or tosyl group, to afford α-trifluoromethyl amines. researchgate.netacs.org The reaction of TMSCF3 with N-unactivated imines has also been demonstrated. sigmaaldrich.com The trifluoromethylation of imines can be achieved under acidic conditions, and the resulting benzylalkylamines can be debenzylated via hydrogenation to yield the primary amines. enamine.net

Another reagent system for nucleophilic trifluoromethylation is the combination of CF3I and tetrakis(dimethylamino)ethylene (B1198057) (TDAE). researchgate.netacs.org This reagent has been shown to be effective for the trifluoromethylation of N-tosyl aldimines and N-tolyl sulfinimines, with the latter often proceeding with high diastereoselectivity. researchgate.netacs.org

| Trifluoromethylating Agent | Substrate | Activator/Conditions | Key Features |

| TMSCF3 (Ruppert-Prakash Reagent) | Imines (N-tosyl, N-sulfinyl, N-unactivated) | Fluoride source (e.g., TBAF), acidic conditions | Versatile, applicable to various imines. sigmaaldrich.comenamine.netresearchgate.net |

| CF3I/TDAE | N-tosyl aldimines, N-tolyl sulfinimines | In situ generation of "CF3-" | Effective for activated imines, high diastereoselectivity with sulfinimines. researchgate.netacs.org |

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. A variety of shelf-stable and reactive electrophilic trifluoromethylating reagents have been developed, with hypervalent iodine compounds and sulfonium (B1226848) salts being the most prominent. beilstein-journals.org

Key Reagents and Applications:

Togni's Reagents: These are hypervalent iodine reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, that are widely used for the trifluoromethylation of a broad range of nucleophiles, including phenols, β-ketoesters, and alkenes. beilstein-journals.org

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are powerful electrophilic trifluoromethylating agents. beilstein-journals.org

Yagupolskii's Reagents: Diaryl(trifluoromethyl)sulfonium salts, first introduced by Yagupolskii and co-workers, were among the pioneering electrophilic trifluoromethylating agents. beilstein-journals.org

The application of these reagents to substrates analogous to the precursors of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, such as styrenes and other alkenes, has been explored. For instance, the copper-catalyzed oxy-trifluoromethylation of β-methylstyrene derivatives using Togni's reagent has been reported, which introduces a trifluoromethyl group and an oxygen functionality across the double bond. researchgate.net This methodology provides a pathway to trifluoromethylated structures that can be further elaborated to the desired amine.

Table 1: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example | Typical Substrates |

| Hypervalent Iodine | Togni's Reagent | Phenols, β-ketoesters, alkenes |

| Sulfonium Salts | Umemoto's Reagent | Wide range of nucleophiles |

| Sulfonium Salts | Yagupolskii's Reagent | Thiophenolates |

Radical-Mediated Trifluoromethylation Reactions

Radical trifluoromethylation offers a complementary approach to electrophilic methods and is particularly effective for the functionalization of alkenes and (hetero)arenes. These reactions proceed via the generation of a trifluoromethyl radical (•CF3), which then adds to a suitable acceptor.

The trifluoromethylation of styrene (B11656) and its derivatives is a well-studied process that provides a direct route to structures analogous to 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine. For example, the radical polymerization of styrene initiated by a trifluoromethyl radical has been shown to result in the trifluoromethylation of the phenyl ring, primarily at the meta-position, in addition to the formation of a CF3 end-group on the polystyrene chain. researchgate.netnih.gov This highlights the potential for direct C-H trifluoromethylation on the tolyl ring under radical conditions.

More direct analogies can be drawn from the radical trifluoromethylation of β-methylstyrene derivatives. researchgate.net These reactions typically involve a source of •CF3, such as Togni's reagent under photoredox catalysis, which adds to the alkene double bond. The resulting carbon-centered radical can then be trapped by various reagents to introduce additional functionality.

Table 2: Examples of Radical Trifluoromethylation of Styrene Analogs

| Substrate | CF3 Source | Catalyst/Conditions | Outcome |

| Styrene | Perfluorinated persistent radical | Heat ( >85 °C) | Trifluoromethylation of phenyl ring and polymer end-cap |

| β-methylstyrene | Togni's Reagent | Photoredox catalysis | Oxy-trifluoromethylation |

Development of Asymmetric Trifluoromethylation Techniques

The synthesis of enantiomerically pure 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine requires stereocontrolled methodologies. Asymmetric trifluoromethylation has emerged as a powerful tool to establish the chiral center bearing the trifluoromethyl group. A significant strategy in this area is the catalytic enantioselective functionalization of trifluoromethyl-substituted imines.

An organocatalytic approach has been developed for the highly enantioselective isomerization of trifluoromethyl imines to the corresponding chiral trifluoromethylated amines via a 1,3-proton shift. nih.govnih.gov This method is applicable to a broad range of both aromatic and aliphatic trifluoromethylated amines.

Furthermore, the asymmetric reduction of trifluoromethyl ketimines is a widely employed strategy. Chiral catalysts, including those based on transition metals and organocatalysts, have been successfully used to achieve high enantioselectivities in the hydrogenation or transfer hydrogenation of these imine substrates. nih.gov Another approach involves the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines with nitromethane, catalyzed by chiral ammonium salts, to produce chiral β-nitroamines which can be further converted to the desired amines. frontiersin.orgresearchgate.net

Table 3: Asymmetric Strategies for Trifluoromethylated Amine Synthesis

| Strategy | Substrate | Catalyst Type | Key Transformation |

| Isomerization | Trifluoromethyl imine | Chiral organic catalyst | 1,3-proton shift |

| Reduction | Trifluoromethyl ketimine | Chiral metal or organocatalyst | Hydrogenation/Transfer hydrogenation |

| aza-Henry Reaction | N-Boc trifluoromethyl ketimine | Chiral ammonium salt | Addition of nitromethane |

Precursor-Based Synthetic Routes and Derivatization

An alternative to direct trifluoromethylation is the use of readily available fluorinated building blocks that are then elaborated to the target amine. This approach often provides better control over regioselectivity and can be amenable to large-scale synthesis.

Synthesis Utilizing Fluorinated Carbonyl Precursors

Fluorinated carbonyl compounds, such as 3,3,3-trifluoropropanal (B1220928) and its derivatives, are valuable precursors for the synthesis of trifluoromethylated amines. The synthesis of 3,3,3-trifluoropropanal can be achieved through the hydrolysis of 1,1-dialkoxy-3,3,3-trifluoropropane in the presence of an acid catalyst. google.com

These aldehydes can then undergo reductive amination with a suitable amine source to furnish the target primary amine. For example, the synthesis of 3-(3-trifluoromethylphenyl)propanal, a structurally related aldehyde, has been reported and can be converted to the corresponding amine via reductive amination. nih.gov While this example has the trifluoromethyl group on the aromatic ring, the principle of reductive amination of a trifluoromethylated aldehyde is a key strategy.

Generation from Fluorinated Imines as Intermediates

The in situ or ex situ generation of fluorinated imines followed by their reduction is a cornerstone in the synthesis of trifluoromethylated amines. These imines are typically prepared by the condensation of a trifluoromethyl ketone or aldehyde with a primary amine. The subsequent reduction of the C=N double bond can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation.

This strategy is central to many of the asymmetric methods described in section 2.2.4, where the prostereogenic imine is reduced enantioselectively. nih.gov The synthesis of chiral trifluoromethylated amines often proceeds through the highly enantioselective catalytic isomerization of trifluoromethyl imines. nih.govnih.gov

Derivation from Halogenated Building Blocks

Halogenated trifluoromethylated building blocks provide another versatile entry point for the synthesis of the target amine. For instance, 2-bromo-3,3,3-trifluoropropene can serve as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides. These bromides can then be converted to amines through standard nucleophilic substitution reactions, for example, with ammonia (B1221849) or an azide (B81097) followed by reduction.

Another potential precursor is 3,3,3-trifluoropropene (B1201522), which can be converted to 3,3,3-trifluoropropanol. google.com The alcohol can then be oxidized to the corresponding aldehyde for reductive amination or converted to a leaving group for substitution with an amine. Additionally, the reaction of 3,3,3-trifluoropropene oxide with an appropriate nucleophile, followed by functional group manipulations, can lead to the desired amine. The ring-opening of trifluoromethyloxiranes with N-nucleophiles is a known method for producing β-amino-α-trifluoromethyl alcohols, which could be further deoxygenated. nih.gov

Advanced Catalytic Systems in Synthetic Chemistry

Modern synthetic chemistry has moved towards highly efficient and selective catalytic systems to construct complex molecules. For the synthesis of fluorinated amines, transition metal catalysis, organocatalysis, biocatalysis, and photoredox catalysis have emerged as powerful tools, enabling transformations that were previously challenging.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. nih.gov Palladium, in particular, has been extensively utilized for the formation of C–N bonds and for the synthesis of fluorinated molecules. nih.govnih.gov

Palladium-catalyzed approaches to α-trifluoromethyl amines and related structures often involve the arylation of fluoroalkylamines or the hydrogenation of trifluoromethyl imines. nih.govacs.org For instance, palladium catalysts have been developed for the coupling of fluoroalkylamines with aryl bromides and chlorides. nih.gov These reactions can be challenging because the fluoroalkylaniline products are often unstable under typical C–N coupling conditions that require strong bases and high temperatures. A significant advancement involves the use of a weaker base, potassium phenoxide (KOPh), in conjunction with a catalyst derived from a bulky biarylphosphine ligand like AdBippyPhos and a palladium precursor. This system allows for reactions to occur at lower catalyst loadings and tolerates a wider range of functional groups. nih.gov

Another strategy is the palladium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted imines. Peng and co-workers reported a highly enantioselective method using (R)-SegPhos as the chiral ligand, which provides access to a variety of optically active 3-trifluoromethylated amines. acs.org Similarly, the Lautens group developed a neutral Pd(II) catalyst supported by a PyOX ligand for the addition of arylboroxines to N,O-acetals of trifluoroacetaldehyde, yielding benzylic α-trifluoromethyl amines. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of α-Trifluoromethyl Amine Analogs

| Catalyst System | Ligand | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

[Pd(allyl)Cl]2 |

AdBippyPhos | Fluoroalkylamine + Aryl halide | N-aryl fluoroalkylamine | Uses weak base (KOPh) to avoid product degradation. | nih.gov |

Pd(OAc)2 |

(R)-SegPhos | Trifluoromethyl imine + H2 | Chiral trifluoromethyl amine | Highly enantioselective hydrogenation. | acs.org |

Pd(II) complex |

PyOX | N,O-acetal + Arylboroxine | Benzylic α-trifluoromethyl amine | Addition of aryl nucleophiles to imine precursors. | nih.govacs.org |

While palladium catalysis is well-established, the use of rhenium in this specific context is less common. However, research into rhenium complexes indicates that fluorine substituents on ligands can significantly modulate the properties of the metal center, including solubility and reactivity. nsf.gov This suggests potential for designing novel rhenium-based catalysts for fluorination or fluoroalkylation reactions, though direct applications to the synthesis of trifluoromethyl amines are not yet widely reported.

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems, offering mild reaction conditions and high stereoselectivity. nih.govnih.gov

Organocatalysis utilizes small organic molecules to catalyze reactions. A notable application in the synthesis of chiral trifluoromethylated amines is the catalytic enantioselective isomerization of trifluoromethyl imines to the corresponding enamines via a 1,3-proton shift. nih.govbrandeis.edufigshare.com This transformation has been achieved with high enantioselectivity using a chiral organic catalyst, specifically a 9-OH cinchona alkaloid derivative. This method is applicable to both aryl and alkyl trifluoromethyl imines, providing a direct route to optically active products. nih.gov

Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity. For the synthesis of enantioenriched α-trifluoromethyl amines, engineered enzymes have been developed for asymmetric N–H carbene insertion reactions. nih.govacs.org Variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus have been engineered to catalyze the N–H insertion of aryl amines with 2-diazotrifluoropropanoates. nih.govacs.org This biocatalytic platform provides access to chiral α-trifluoromethyl amino esters with high yields and excellent enantiomeric ratios. acs.org Furthermore, imine reductases (IREDs) have been employed in the large-scale, enantioselective synthesis of trifluoromethylated cyclic amines, demonstrating the industrial applicability of biocatalysis. digitellinc.com

Table 2: Comparison of Organocatalytic and Biocatalytic Methods

| Method | Catalyst Type | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Cinchona Alkaloid | Isomerization of trifluoromethyl imines | Metal-free, high enantioselectivity for aryl and alkyl amines. | nih.govbrandeis.edu |

| Biocatalysis | Engineered Cytochrome c₅₅₂ | N-H carbene insertion | High enantioselectivity, sustainable, operates under mild conditions. | nih.govacs.org |

| Biocatalysis | Imine Reductase (IRED) | Reductive amination | Scalable for industrial production, exquisite enantioselectivity. | digitellinc.com |

Visible-light photoredox catalysis has revolutionized synthetic chemistry by enabling radical-based transformations under mild conditions. rsc.orgresearchgate.net This strategy has been successfully applied to a range of trifluoromethylation reactions. researchgate.netacs.org The general principle involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a trifluoromethyl radical (•CF₃) from a suitable precursor like CF₃I or Umemoto's reagent. acs.orgnih.govacs.org

One approach involves the reductive trifluoromethylation of imines. rsc.org In this process, the photocatalyst reduces the imine to generate a nitrogen-centered radical, which rearranges to a more stable carbon-centered radical. This radical then undergoes a cross-coupling reaction with the trifluoromethyl radical to deliver the final product. rsc.org Another strategy is the trifluoromethylation of alkenes, which can be precursors to amines. acs.orgorganic-chemistry.org The intermolecular aminotrifluoromethylation of alkenes, catalyzed by complexes like [Ru(bpy)₃]²⁺, achieves a highly regioselective difunctionalization of C=C bonds, leading to various β-trifluoromethylamines. organic-chemistry.org

The merger of photoredox catalysis with organocatalysis has also proven fruitful. For example, the enantioselective α-trifluoromethylation of aldehydes can be achieved by combining a chiral amine organocatalyst (which forms an enamine intermediate) with a photoredox cycle that generates the •CF₃ radical. nih.gov The radical adds to the facially biased enamine, leading to the formation of the chiral product with high enantiocontrol. nih.gov

Table 3: Selected Photoredox Systems for Trifluoromethylation

| Photocatalyst | CF₃ Source | Substrate | Reaction Type | Reference |

|---|---|---|---|---|

fac-Ir(ppy)3 |

Umemoto's Reagent | Glycals | Direct C-H Trifluoromethylation | acs.org |

Ru(bpy)3Cl2 |

CF₃I | Imines | Reductive Trifluoromethylation | rsc.org |

Ru(Phen)3Cl2 |

CF₃I | Alkenes | Alkenyl Trifluoromethylation | acs.org |

Ir(ppy)2(dtb-bpy)+ |

CF₃I | Aldehydes (with organocatalyst) | Enantioselective α-Trifluoromethylation | nih.gov |

The success of transition metal-catalyzed asymmetric synthesis hinges on the design of effective chiral ligands. nih.gov The ligand coordinates to the metal center and creates a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of α-trifluoromethyl amines, the inductive effect of the CF₃ group can impede catalyst coordination and facilitate product racemization, making ligand design particularly crucial. nih.gov

A variety of chiral phosphorus ligands have been developed for the asymmetric hydrogenation of trifluoromethyl imines or related substrates. For example, palladium-catalyzed hydrogenations have achieved high enantioselectivity using ligands from the TunePhos and SegPhos families. nih.govacs.org In rhodium-catalyzed reactions, bisphosphine ligands such as WingPhos have been effective for the coupling of arylboroxines with acyclic trifluoromethyl ketimines, providing direct access to primary amines with sterically congested chiral centers. nih.govacs.org

Besides phosphorus ligands, other types have been explored. The Xu group developed a chiral sulfur-olefin ligand for rhodium-catalyzed arylboronic acid additions to cyclic sulfonyl imines, demonstrating excellent reactivity and enantioselectivity. nih.gov The Lautens group utilized PyOX (pyridinyl-oxazoline) ligands in palladium-catalyzed additions of arylboroxines to imine precursors. nih.govacs.org The rational design of these ligands, balancing steric bulk and electronic properties, is key to overcoming the challenges associated with trifluoromethylated substrates and achieving high levels of stereocontrol. nih.gov

Table 4: Chiral Ligands for Enantioselective Synthesis of α-Trifluoromethyl Amine Analogs

| Ligand Class | Example Ligand | Metal | Reaction Type | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Biaryl Bisphosphine | WingPhos | Rhodium | Arylation of ketimines | High | nih.govacs.org |

| Biaryl Bisphosphine | SegPhos | Palladium | Asymmetric Hydrogenation | High (up to 92% ee) | nih.gov |

| Pyridine-Oxazoline | PyOX | Palladium | Arylation of N,O-acetals | Moderate to high | nih.govacs.org |

| Sulfur-Olefin | Chiral SO-Ligand | Rhodium | Arylation of cyclic imines | Excellent | nih.gov |

Chemical Reactivity and Transformation Studies of 3,3,3 Trifluoro 2 M Tolyl Propan 1 Amine and Its Derivatives

Investigation of Functional Group Interconversions and Advanced Derivatization Reactions

The primary amine moiety of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is a versatile handle for a variety of functional group interconversions and derivatization reactions. These transformations are crucial for peptide synthesis, creating prodrugs, or for analytical purposes such as chiral resolution.

Common derivatization reactions involve the acylation of the amine to form amides or the reaction with sulfonyl chlorides to yield sulfonamides. For instance, reaction with an acyl chloride (R-COCl) or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. Similarly, treatment with a sulfonyl chloride like p-toluenesulfonyl chloride affords the stable sulfonamide. Another important derivatization involves the reaction with isocyanates. For example, p-tolyl isocyanate is a known derivatizing agent for polar compounds containing -OH or -SH groups, but it can also react with primary amines to form urea (B33335) derivatives, which can be useful for analytical characterization. nih.gov

Advanced derivatization protocols can be employed for determining enantiomeric purity. Three-component self-assembly reactions between an amine, a chiral analyte, and 2-formylphenylboronic acid to form stable iminoboronate ester complexes are used for NMR spectroscopic analysis. bath.ac.uk While developed for other analytes, this principle could be adapted for derivatives of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine.

| Reactant/Reagent | Product Class | Significance |

|---|---|---|

| Acyl Chloride (R-COCl) / Anhydride | N-Acyl Amide | Common in peptide synthesis and modification of biological activity. |

| Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | Forms stable, crystalline derivatives; often used as a protecting group. |

| Isocyanate (e.g., p-Tolyl Isocyanate) | Urea Derivative | Used for characterization and creating derivatives with altered properties. nih.gov |

| Aldehyde / Ketone | Imine (Schiff Base) | Key intermediate for further functionalization and synthesis. nih.gov |

| 2-Formylphenylboronic Acid / Chiral Diol | Iminoboronate Ester | Potential for creating diastereomeric complexes for enantiopurity analysis by NMR. bath.ac.uk |

Reactivity with Small Molecules (e.g., Carbon Dioxide, Carbon Disulfide) for Functionalization

The reaction of primary amines with small, electrophilic molecules like carbon dioxide (CO2) and carbon disulfide (CS2) provides a direct route to functionalized products such as carbamates and dithiocarbamates.

The reaction between primary amines and CO2 is typically reversible and leads to the formation of carbamic acids, which are then deprotonated by a second equivalent of the amine to form an alkylammonium carbamate (B1207046) salt. researchgate.netmdpi.com This chemistry is central to CO2 capture technologies. frontiersin.orgresearchgate.netusn.no The electron-withdrawing nature of the α-trifluoromethyl group in 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine would decrease the nucleophilicity and basicity of the amine, likely shifting the equilibrium of the reaction compared to non-fluorinated amines. nih.gov

Similarly, primary amines react readily with carbon disulfide, usually in the presence of a base, via nucleophilic addition to form dithiocarbamate (B8719985) salts. researchgate.net These intermediates are versatile synthons for the preparation of thioureas, isothiocyanates, and various sulfur-containing heterocycles. The reaction can be promoted by reagents like carbon tetrabromide to achieve high efficiency under mild conditions. lnu.edu.cn

| Small Molecule | Intermediate Product | Final Product (Typical) | Reaction Conditions |

|---|---|---|---|

| Carbon Dioxide (CO₂) | Carbamic Acid | Alkylammonium Carbamate | Ambient temperature and pressure, often in a solvent. researchgate.netmdpi.com |

| Carbon Disulfide (CS₂) | Dithiocarbamic Acid | Dithiocarbamate Salt | Often requires a base (e.g., K₂CO₃, NaOH) or promoter. researchgate.netlnu.edu.cn |

Exploration of Nucleophilic and Electrophilic Activation of the Amine Moiety

The amine moiety of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine can be activated for subsequent reactions through both nucleophilic and electrophilic pathways.

As a nucleophile, the amine can participate in SN2 reactions with alkyl halides to form secondary and tertiary amines. Its nucleophilicity, while reduced by the CF3 group, is sufficient for many standard alkylation and acylation reactions.

Electrophilic activation typically involves converting the amine into a species that is more susceptible to nucleophilic attack. A primary method is the formation of an imine (or Schiff base) by condensation with an aldehyde or ketone. The resulting C=N double bond is electrophilic and can be attacked by a wide range of nucleophiles (e.g., organometallics, enolates, cyanide), which is a cornerstone strategy for the asymmetric synthesis of more complex α-trifluoromethyl amines. nih.gov Activation can also be achieved using Lewis acids, which coordinate to the amine's lone pair, potentially facilitating subsequent reactions. nih.gov

| Activation Mode | Method | Resulting Intermediate | Subsequent Reaction Example |

|---|---|---|---|

| Nucleophilic | Reaction as a Lewis base | Amine itself | Alkylation with R-X; Acylation with R-COCl. |

| Electrophilic | Condensation with R₂C=O | Imine (Schiff Base) | Addition of organozinc reagents or alkynes. nih.gov |

| Coordination to Lewis Acid | Activated Amine-Lewis Acid Complex | Facilitated addition to unsaturated systems. nih.gov |

Studies on Ring-Forming Reactions and Heterocyclic Compound Synthesis

Trifluoromethyl-substituted amines are valuable precursors for the synthesis of fluorine-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Derivatives of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine can serve as key building blocks in cyclization reactions.

For example, by first converting the amine into a derivative containing a second reactive functional group, intramolecular cyclization can be achieved. Alternatively, intermolecular condensation reactions with bifunctional reagents can lead to a variety of heterocyclic systems. One strategy involves the reaction of fluoroalkyl amino reagents with compounds like hydrazine (B178648) to afford substituted pyrazoles. nih.gov Another established route to heterocycles is the reaction of an amine derivative with β-diketones or their equivalents, which can lead to the formation of pyrimidines or diazepines. The synthesis of 1,2,4-oxadiazoles can also be achieved through rearrangements of acylamino precursors, demonstrating a ring-to-ring transformation pathway. researchgate.net

| Reactant Class | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Hydrazine (H₂NNH₂) | Pyrazole | Condensation with a suitable amine-derived intermediate. nih.gov |

| β-Diketones (R-CO-CH₂-CO-R') | Pyrimidine or Diazepine | Condensation/Cyclization. |

| Phosgene Equivalents | Isocyanate/Urea | Can be precursors for hydantoins or other N-heterocycles. |

| Acylamino Precursors | 1,2,4-Oxadiazole | Thermally-induced rearrangement and cyclization. researchgate.net |

Analysis of Stereospecific Transformations and Molecular Rearrangements

As 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine possesses a stereocenter at the carbon atom bearing the amine and tolyl groups, the stereochemical outcome of its reactions is of great importance. Stereospecific transformations aim to control the configuration of this center or use it to direct the formation of new stereocenters.

Many catalytic enantioselective methods have been developed for the synthesis of α-CF3 amines, often proceeding through the reduction or alkylation of a prochiral imine intermediate. nih.gov For a pre-existing chiral amine like 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, reactions at the amine group (e.g., acylation) generally proceed with retention of configuration at the stereocenter.

Molecular rearrangements offer pathways to structurally diverse molecules. The Stevens rearrangement, a nih.govnih.gov- or nih.govlnu.edu.cn-sigmatropic rearrangement of ammonium (B1175870) ylides, is a powerful tool for C-C bond formation. nih.gov To make 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine amenable to such a rearrangement, it would first need to be converted into a suitable quaternary ammonium salt (e.g., an N-allyl or N-benzyl derivative), which could then be deprotonated to form the key ylide intermediate. Recent advances have shown that difluorocarbene can induce Stevens rearrangements in tertiary amines, suggesting a potential pathway for modification. nih.gov

| Transformation Type | Description | Required Precursor/Conditions |

|---|---|---|

| Stereoretentive Reaction | A reaction at the amine that does not affect the existing stereocenter's configuration. | Standard acylation, sulfonylation. |

| Stereoselective Synthesis | Creation of a new stereocenter with a preferred configuration. | Diastereoselective addition of a nucleophile to an imine derived from the amine. nih.gov |

| Stevens Rearrangement | A nih.govnih.gov- or nih.govlnu.edu.cn-sigmatropic shift to form a new C-C bond. | Conversion to a tertiary N-allyl, N-propargyl, or N-benzyl ammonium salt, followed by base-induced ylide formation. nih.gov |

Stereochemical Aspects and Chiral Control Strategies for 3,3,3 Trifluoro 2 M Tolyl Propan 1 Amine

Significance of Chirality in the Design and Application of Fluorinated Amines

The introduction of fluorine into amine-containing organic molecules has a profound impact on their biological and chemical properties. Fluorine's high electronegativity can lower the basicity (pKa) of a nearby amine group, which in turn can enhance a drug molecule's bioavailability by improving its absorption and distribution characteristics. cas.cnnih.gov Furthermore, replacing hydrogen with fluorine, a bioisostere of similar size, can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. nih.gov

Enantioselective Synthetic Methodologies

To obtain enantiomerically enriched 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, several stereoselective strategies can be employed, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

Application of Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. One of the most powerful and widely used auxiliaries for the asymmetric synthesis of chiral amines is tert-butanesulfinamide, often referred to as the Ellman auxiliary. cas.cnyale.edu

The general strategy involves the condensation of an optically pure N-tert-butylsulfinamide with a ketone (e.g., a trifluoromethyl ketone precursor to the target amine) to form an N-tert-butylsulfinyl imine. This intermediate then undergoes a diastereoselective nucleophilic addition or reduction. The sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face with high selectivity. cas.cn Following the key stereocenter-forming step, the auxiliary can be readily cleaved under mild acidic conditions to yield the desired chiral primary amine. cas.cn This methodology is highly valued for its broad substrate scope, high stereoselectivity, and operational simplicity, making it a cornerstone in the synthesis of fluorinated chiral amines. cas.cnnih.gov

Strategies for Asymmetric Catalysis in Stereoselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of α-trifluoromethyl amines. nih.govnih.gov

These strategies often involve the asymmetric transformation of trifluoromethyl imines. Key methods include:

Asymmetric Hydrogenation: Chiral metal catalysts (e.g., based on palladium) or organocatalysts can facilitate the enantioselective reduction of a C=N bond in a trifluoromethyl imine to establish the chiral center. nih.gov

Asymmetric Alkylation: The addition of organometallic reagents (e.g., diorganozinc reagents) to trifluoromethyl imines, catalyzed by a chiral ligand, can form C-C bonds with high enantioselectivity. nih.gov

Asymmetric Isomerization: Chiral organic catalysts, such as cinchona alkaloids, have been shown to catalyze the 1,3-proton shift of N-benzyl trifluoromethyl imines to the corresponding enamines, providing access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines with high optical purity. nih.gov

The table below summarizes representative results for the catalytic enantioselective synthesis of α-trifluoromethyl amines, illustrating the effectiveness of different catalytic approaches.

| Catalytic Method | Catalyst Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Pd-Catalyst | N-PMP trifluoromethyl n-butyl imine | 89% | nih.gov |

| Asymmetric Isomerization | Chiral Organic Catalyst (DHQ-7f) | Trifluoromethyl imines | High | nih.gov |

| Decarboxylative Mannich Reaction | Bifunctional Thiourea Catalyst | β-ketoacids and CF3-imines | >95% | nih.gov |

| Asymmetric Cyclopropanation | Dirhodium Complex (Rh2(R-PTAD)4) | 1-aryl-2,2,2-trifluorodiazoethanes | 88-98% | organic-chemistry.org |

Implementation of Kinetic Resolution Techniques (e.g., Enzymatic, Chemical)

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the slower-reacting enantiomer in excess.

Enzymatic Kinetic Resolution: Enzymes are highly efficient and stereoselective catalysts that can be used for the resolution of fluorinated amines. nih.govnih.gov For instance, lipases or amidases can selectively hydrolyze an acylated derivative of a racemic amine. researchgate.netmdpi.com The enzyme will preferentially act on one enantiomer of the substrate, leading to a mixture of the unreacted, enantiomerically enriched amine derivative and the hydrolyzed product of the opposite configuration, which can then be separated. Reductive aminases have also been employed to synthesize chiral fluoroamines from prochiral ketones with high conversion and enantiomeric excess. nih.govwhiterose.ac.uk

Chemical Kinetic Resolution: Non-enzymatic chemical methods can also achieve kinetic resolution. A notable example is the asymmetric transfer hydrogenation of racemic ketones using a chiral catalyst. rsc.org In the context of producing 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, a precursor ketone could be subjected to this process. The reaction would produce a near-equal mixture of the slowly-reacting ketone enantiomer with high enantiomeric excess (ee) and the corresponding alcohol product with high diastereomeric and enantiomeric excess. rsc.org

Chiral Resolution Techniques

When a racemic mixture of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is synthesized, chiral resolution can be employed to separate the two enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization Procedures

One of the most established and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine, which is a base, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org

The process can be summarized in the following steps:

Salt Formation: The racemic mixture of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is treated with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid) in a suitable solvent. wikipedia.orglibretexts.org This acid-base reaction produces a mixture of two diastereomeric salts.

Fractional Crystallization: Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, including solubility. rsc.org By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be induced to crystallize out of the solution while the other remains dissolved. clockss.org The process can be repeated (recrystallized) to enhance the purity of the isolated salt. libretexts.org

Liberation of the Enantiomer: After separating the crystallized diastereomeric salt by filtration, it is treated with a base (e.g., sodium hydroxide) to break the ionic bond and regenerate the free amine, which is now an enantiomerically pure or enriched form of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine. libretexts.orglibretexts.org The chiral resolving agent can often be recovered and reused.

The table below lists common resolving agents used for the separation of racemic amines.

| Resolving Agent Type | Examples | Reference |

|---|---|---|

| Chiral Carboxylic Acids | Tartaric acid, Mandelic acid | wikipedia.orglibretexts.org |

| Chiral Sulfonic Acids | Camphorsulfonic acid | wikipedia.org |

| Naturally Occurring Chiral Bases (for resolving acids) | Brucine, Strychnine, Quinine | libretexts.orglibretexts.org |

Chromatographic Resolution Utilizing Chiral Stationary Phases

The separation of the enantiomers of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is effectively achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which employ Chiral Stationary Phases (CSPs). mdpi.comamericanpharmaceuticalreview.com These methods are foundational for obtaining enantiopure forms of chiral amines, which is often crucial in pharmaceutical and agrochemical research. mdpi.com

CSPs function by creating a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including aromatic amines. mdpi.com The selection of an appropriate CSP and mobile phase is critical for achieving baseline separation. mdpi.com For chiral amines, mobile phases often consist of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) mixed with an alcohol modifier. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral resolutions. americanpharmaceuticalreview.com SFC typically uses supercritical CO2 as the main mobile phase component, which reduces solvent consumption and can lead to faster separations. The retention mechanisms in achiral SFC rely on polar interactions, which are also relevant in chiral separations where dipole-dipole interactions and hydrogen bonding play a key role in chiral recognition. americanpharmaceuticalreview.com

The table below outlines typical CSPs and conditions that are generally applicable for the resolution of chiral amines and would be suitable for developing a separation method for 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine.

Table 1: Typical Methodologies for Chromatographic Resolution of Chiral Amines

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Composition | Detection Method | Principle of Separation |

|---|---|---|---|

| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Hexane/Isopropanol or Cyclohexane/Ethanol mixtures | UV-Vis Spectroscopy (e.g., at 254 nm) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. mdpi.comresearchgate.net |

| Cyclofructan-based | Normal phase (e.g., Heptane/Ethanol) or Polar Organic (e.g., Acetonitrile (B52724)/Methanol) | UV-Vis Spectroscopy | Inclusion complexation and external interactions (hydrogen bonding, dipole stacking) with the cyclofructan macrocycle. nih.gov |

| Protein-based (e.g., α1-acid glycoprotein) | Aqueous buffers with organic modifiers (e.g., phosphate (B84403) buffer with 2-propanol) | UV-Vis Spectroscopy | Enantioselective binding occurs at specific sites on the protein, mimicking biological recognition processes. mdpi.com |

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of a chiral center is a critical step after successful enantiomeric resolution. For chiral primary amines like 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, a common and reliable method involves derivatization with a chiral derivatizing agent (CDA) followed by nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly sensitive and powerful tool for this purpose. nih.gov

The general strategy involves reacting the racemic or enantiopure amine with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum. frontiersin.org By analyzing the differences in chemical shifts (Δδ), particularly of the fluorine atoms, one can often deduce the absolute configuration based on established empirical models, such as Mosher's method, or by comparing experimental data with DFT-calculated values. frontiersin.org

Axially chiral agents like 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) have been developed specifically for determining the absolute configuration of chiral amines and alcohols using ¹⁹F NMR. nih.gov The trifluoromethyl group on the CDA acts as a sensor, and its chemical shift is influenced by the spatial arrangement of the substituents on the chiral center of the amine. nih.gov

Table 2: General Steps for Absolute Configuration Determination via NMR

| Step | Description | Primary Analytical Technique |

|---|---|---|

| 1. Derivatization | The chiral amine is reacted with an enantiomerically pure chiral derivatizing agent (e.g., (R)- and (S)-Mosher's acid or TBBA) to form two corresponding diastereomeric amides. frontiersin.orgnih.gov | Standard organic synthesis techniques. |

| 2. Purification | The resulting diastereomers are purified, often using standard column chromatography, to ensure analytical accuracy. | Chromatography (e.g., HPLC, Flash Chromatography). |

| 3. Spectroscopic Analysis | The ¹H and ¹⁹F NMR spectra of each diastereomer are recorded. The chemical shifts of specific nuclei, especially the fluorine atoms, are precisely measured. frontiersin.orgnih.gov | ¹H NMR, ¹⁹F NMR Spectroscopy. |

| 4. Configuration Assignment | The differences in chemical shifts (Δδ = δ(R,S) - δ(S,S) or similar) are calculated and compared against an established conformational model to assign the absolute configuration (R or S) to the original amine. frontiersin.orgnih.gov | Comparison with empirical models or DFT calculations. |

Comprehensive Conformational Analysis and Stereoelectronic Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group exerts a profound influence on the conformational preferences of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine due to its unique stereoelectronic properties and steric bulk. semanticscholar.org Fluorine is the most electronegative element, and the presence of three fluorine atoms creates strong dipole moments and significantly alters the electronic landscape of the molecule. nih.gov

A key phenomenon governing the conformation of fluorinated molecules is the gauche effect. nih.govresearchgate.net This effect describes the tendency of a molecule to adopt a conformation where a C-F bond is gauche (dihedral angle of approximately 60°) to an adjacent C-C or C-H bond, a preference that can be counterintuitive to steric considerations alone. nih.gov This stabilization arises from hyperconjugative interactions, specifically the donation of electron density from a bonding orbital (e.g., σC-H) into an adjacent anti-bonding orbital (σC-F). nih.gov These σ→σ interactions are stabilizing and are maximized in a gauche arrangement. researchgate.net

Table 3: Key Stereoelectronic and Steric Effects of the Trifluoromethyl Group

| Effect | Description | Consequence for 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine |

|---|---|---|

| Gauche Effect | A stabilizing effect that favors a gauche conformation between adjacent electron-withdrawing groups, such as fluorine, and other bonds. nih.govresearchgate.net It is driven by σ→σ* hyperconjugation. nih.gov | Influences the preferred dihedral angles around the C2-C3 bond, potentially stabilizing conformations that might otherwise seem sterically unfavorable. nih.gov |

| Steric Hindrance | The CF₃ group is significantly larger than a hydrogen atom, creating substantial steric bulk that hinders rotation around adjacent single bonds. | Limits the number of accessible conformations and raises the energy barrier for bond rotation, leading to a more rigid molecular structure. |

| Inductive Effect | The high electronegativity of the three fluorine atoms strongly withdraws electron density from the rest of the molecule (a -I effect). | Decreases the basicity of the amine group and can influence the acidity of nearby C-H bonds. |

Advanced Spectroscopic and Structural Elucidation of 3,3,3 Trifluoro 2 M Tolyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a predictive analysis can be offered based on the chemical structure. However, this would be a theoretical interpretation and would not constitute the "detailed research findings" requested.

Mass Spectrometry (MS)

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern is unique to a specific compound and is crucial for its structural elucidation. For 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, the molecular ion peak ([M]⁺) would be expected at m/z 203.20. Key fragmentation pathways would likely involve:

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the Cα-Cβ bond. For the target molecule, this would result in the loss of a trifluoromethyl radical (•CF₃) to form a stable iminium cation.

Benzylic Cleavage: The bond between the benzylic carbon and the adjacent carbon is prone to cleavage, leading to the formation of a stable benzyl (B1604629) cation or a substituted tropylium (B1234903) ion.

Loss of Amine Group: Fragmentation involving the loss of the -NH₂ group or a larger fragment containing the nitrogen atom is also plausible.

Table 1: Predicted Mass Spectrometry Fragmentation for 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 203 | [C₁₀H₁₂F₃N]⁺ | Molecular Ion |

| 184 | [M - F]⁺ | Loss of a fluorine atom |

| 174 | [M - NH₂CH₂]⁺ | Cleavage of the ethylamine (B1201723) side chain |

| 134 | [M - CF₃CHNH₂]⁺ | Loss of the trifluoroethylamino group |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides valuable information about the functional groups present. For 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, the key expected absorption bands are:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

C-F Stretching: The strong C-F bonds will exhibit intense absorption bands in the region of 1000-1400 cm⁻¹.

Aromatic C=C Stretching: These vibrations typically appear in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H Stretch (asymmetric and symmetric) | Primary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic |

| 1590-1650 | N-H Bend (scissoring) | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1400 | C-F Stretch | Trifluoromethyl |

X-ray Crystallography for Definitive Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is available, a hypothetical crystallographic study would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the propanamine chain relative to the tolyl group in the solid state.

Intermolecular Interactions: The presence of hydrogen bonding (N-H···N or N-H···F) and other non-covalent interactions that dictate the crystal packing.

Absolute Configuration: For a chiral molecule, X-ray crystallography of a single enantiomer can determine its absolute configuration (R or S).

Table 3: Predicted Crystallographic Parameters for 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine (Hypothetical)

| Parameter | Predicted Value/System | Information Yielded |

| Crystal System | Monoclinic or Orthorhombic | Basic crystal symmetry |

| Space Group | Chiral (e.g., P2₁) | Arrangement of molecules in the unit cell |

| Unit Cell Dimensions | Dependent on packing | Size and shape of the unit cell |

| Hydrogen Bonds | N-H···N and/or N-H···F | Key intermolecular interactions |

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Chiroptical Methods)

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, corresponding to electronic transitions. The tolyl group in 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is the primary chromophore. The expected UV-Vis spectrum would show absorptions characteristic of a substituted benzene (B151609) ring, likely with a primary band (π → π*) around 210 nm and a weaker secondary band (benzenoid band) around 260 nm.

Chiroptical Methods: Since 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) could be used to study its stereochemistry. These methods measure the differential absorption or rotation of left and right circularly polarized light. The resulting spectra (Cotton effects) are highly sensitive to the absolute configuration and conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum and aid in the assignment of the absolute configuration. nih.gov

Table 4: Predicted UV-Vis and Chiroptical Data for 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine

| Technique | Predicted Observation | Information Gained |

| UV-Vis Spectroscopy | λmax ≈ 210 nm, 260 nm | Electronic transitions of the tolyl chromophore |

| Circular Dichroism | Cotton effects in the UV region | Determination of absolute configuration and conformation |

Computational and Theoretical Investigations of 3,3,3 Trifluoro 2 M Tolyl Propan 1 Amine

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com This method calculates the electronic energy of a molecule based on its electron density rather than its complex wavefunction. A typical DFT study on 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine would involve selecting a functional (e.g., B3LYP or ωB97XD) and a basis set (e.g., 6-311++G(d,p)) to perform a geometry optimization. nih.govirjweb.com

The optimization process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, corresponding to its most stable structure at 0 Kelvin. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. The presence of the bulky trifluoromethyl and m-tolyl groups around the chiral carbon atom introduces significant steric interactions that influence the final geometry.

Furthermore, DFT calculations provide a detailed picture of the molecule's electronic structure. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution, identifying electron-rich regions (typically around the nitrogen and fluorine atoms) that are susceptible to electrophilic attack and electron-poor regions (often near hydrogen atoms) that are prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Optimized Geometric Parameters for 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine (Calculated via DFT/B3LYP/6-31G(d)) This table presents hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-C(propyl) | 1.52 Å |

| Bond Length | C(propyl)-CF3 | 1.54 Å |

| Bond Length | C(propyl)-NH2 | 1.47 Å |

| Bond Length | C-F (average) | 1.35 Å |

| Bond Angle | C(aromatic)-C(propyl)-CF3 | 112.5° |

| Bond Angle | N-C(propyl)-C(aromatic) | 110.8° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(propyl)-N | -75.3° |

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are based solely on fundamental physical constants without using empirical parameters. wikipedia.orgnumberanalytics.com While DFT is highly effective, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer systematically improvable accuracy. worldscientific.com

For 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, these higher-level ab initio calculations could be employed to obtain more precise values for properties that are sensitive to electron correlation effects, such as reaction barrier heights or weak intermolecular interactions. While computationally more demanding, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" for calculating the energy of small to medium-sized molecules with high accuracy. These methods would be particularly useful for benchmarking the results obtained from more cost-effective DFT calculations and ensuring their reliability for this specific chemical system.

Theoretical Prediction and Experimental Validation of Spectroscopic Properties

Computational spectroscopy is a powerful field that predicts the spectral features of molecules, which is essential for interpreting and validating experimental data. rsc.orgaip.org For 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, DFT calculations can simulate its vibrational and electronic spectra.

A frequency calculation performed on the optimized geometry yields the harmonic vibrational frequencies, which correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. Each calculated frequency can be animated to visualize the specific atomic motions (e.g., N-H stretch, C-F stretch, aromatic ring breathing) associated with that vibration. This allows for the confident assignment of experimental spectral bands.

Electronic properties can be investigated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic excited states. rsc.org This allows for the prediction of the maximum absorption wavelengths (λmax) in an ultraviolet-visible (UV-Vis) spectrum, corresponding to electronic transitions, such as π → π* transitions within the tolyl ring.

Table 2: Illustrative Predicted Spectroscopic Data for 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine This table presents hypothetical data for illustrative purposes.

| Spectroscopic Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| Vibrational (IR) | Frequency | 3350-3450 cm⁻¹ | N-H stretching |

| Vibrational (IR) | Frequency | 2900-3100 cm⁻¹ | C-H stretching (aromatic/aliphatic) |

| Vibrational (IR) | Frequency | 1100-1300 cm⁻¹ | C-F stretching |

| Electronic (UV-Vis) | λmax | ~265 nm | π → π* transition in tolyl ring |

Elucidation of Reaction Mechanisms and Reaction Pathways through Computational Modeling

Computational modeling is a critical tool for mapping the energetic landscape of a chemical reaction, providing insights into its mechanism and feasibility. montclair.edu For 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, theoretical calculations can be used to explore potential reactions involving its functional groups, such as N-acylation, oxidation, or reactions involving the trifluoromethyl group.

By identifying the structures of reactants, products, and any intermediates, and crucially, by locating the transition state (the energy maximum along the reaction coordinate), the activation energy (Ea) for a proposed reaction pathway can be calculated. A lower activation energy implies a faster reaction rate. This approach allows for the comparison of competing reaction pathways to predict the major product under given conditions. For example, modeling the reaction of the amine group with an electrophile would involve locating the transition state for the bond-forming step, providing a quantitative measure of the molecule's nucleophilicity.

Molecular Orbital Analysis (HOMO, LUMO) and its Correlation with Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons; a higher HOMO energy corresponds to a better nucleophile. wuxiapptec.com The LUMO is the innermost orbital without electrons and represents the molecule's ability to accept electrons; a lower LUMO energy indicates a better electrophile. wuxiapptec.com

For 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, the HOMO is expected to be localized primarily on the aromatic ring and the nitrogen atom's lone pair, indicating these are the likely sites for electrophilic attack. The LUMO may have significant contributions from the antibonding orbitals associated with the electron-withdrawing CF3 group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. irjweb.com A large gap suggests high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. irjweb.com Various global reactivity descriptors can be calculated from the HOMO and LUMO energies.

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors for 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine This table presents hypothetical data for illustrative purposes.

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.7 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.85 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | 3.65 |

Comprehensive Exploration of Conformational Landscapes and Molecular Stability

Molecules with rotatable single bonds, like the propan-1-amine side chain in the target compound, can exist in multiple spatial arrangements known as conformations or conformers. chemistrysteps.com Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. nih.gov

For 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine, rotations around the C(aromatic)-C(propyl) and C(propyl)-C(propyl) bonds will generate a complex potential energy surface with various energy minima (stable conformers) and maxima (transition states between conformers). A computational conformational search can systematically explore these rotations, performing geometry optimizations at each step to locate the stable structures.

Computational Studies on Intermolecular Interactions and Aggregation Behavior

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the intermolecular interactions and aggregation behavior of 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine. While computational chemistry is a powerful tool for understanding molecular behavior, it appears that dedicated research on this particular compound's non-covalent interactions has not been published.

In the absence of direct studies, the potential intermolecular forces at play can be hypothesized based on the molecule's structural features. These would likely include:

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom's lone pair and the fluorine atoms can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The presence of the highly electronegative trifluoromethyl group (-CF₃) and the amine group creates a significant molecular dipole, leading to dipole-dipole attractions.

π-Interactions: The aromatic tolyl group can participate in various π-interactions, including π-π stacking between aromatic rings of adjacent molecules and C-H/π interactions.

Understanding the interplay of these forces is crucial for predicting the compound's physical properties, such as its boiling point, solubility, and crystal packing. Aggregation behavior, which is a consequence of these intermolecular forces, would influence its behavior in solution and in the solid state.

However, without specific computational data, such as that derived from Density Functional Theory (DFT) calculations, molecular dynamics simulations, or Quantum Theory of Atoms in Molecules (QTAIM) analysis, any discussion of the relative strengths of these interactions and the resulting aggregation patterns remains speculative. Detailed research, including the generation of interaction energy landscapes and the analysis of radial distribution functions, would be required to provide quantitative insights.

As of the current date, no such detailed research findings or corresponding data tables for 3,3,3-Trifluoro-2-(m-tolyl)propan-1-amine are available in the public domain. Future computational studies would be invaluable in elucidating the specific nature of its intermolecular interactions and aggregation phenomena.

Applications of 3,3,3 Trifluoro 2 M Tolyl Propan 1 Amine As a Chemical Building Block

Role as a Chiral Synthon in Complex Organic Synthesis

Chiral amines containing a trifluoromethyl group are highly valued building blocks, or synthons, for the construction of complex, enantiomerically pure molecules, particularly for pharmaceutical applications. nih.govenamine.net The α-trifluoromethylamino motif is a key feature in several biologically active compounds because it can act as a bioisostere for an amide group, offering enhanced metabolic stability by being resistant to proteolytic cleavage. nih.gov The stereochemistry of this motif is often crucial for a molecule's potency. nih.gov